molecular formula C14H14N2O3 B2693627 (E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide CAS No. 891052-82-7

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide

货号 B2693627
CAS 编号: 891052-82-7
分子量: 258.277
InChI 键: HBMHOAKMAJTMME-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide” is a chemical compound. It is also known as "2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-" . It is a versatile compound with potential applications in diverse scientific research due to its unique properties and structure.


Synthesis Analysis

A new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone (E-isomer) has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file .

作用机制

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its activation and downstream signaling. BTK is a key regulator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the induction of apoptosis in B-cells and reduces tumor growth in preclinical models of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK without affecting other kinases in the same family, such as Tec and interleukin-2-inducible T-cell kinase (ITK). This selectivity reduces the risk of off-target effects and improves the safety profile of the drug. This compound has also been shown to penetrate the blood-brain barrier, which may have implications for the treatment of B-cell malignancies that involve the central nervous system.

实验室实验的优点和局限性

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to penetrate the blood-brain barrier, and its promising preclinical results in B-cell malignancies. However, this compound has some limitations, such as its irreversible binding to BTK, which may limit its use in certain contexts, and its potential for drug-drug interactions with other medications that also target BTK.

未来方向

There are several potential future directions for the development of (E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide, including:
1. Clinical trials in patients with B-cell malignancies to assess the safety and efficacy of the drug.
2. Combination therapy with other drugs that target different components of the BCR signaling pathway to improve treatment outcomes.
3. Development of this compound analogs with improved pharmacokinetic properties and selectivity for BTK.
4. Investigation of the potential use of this compound in other diseases that involve BTK, such as autoimmune disorders and inflammatory diseases.
5. Exploration of the potential use of this compound in combination with immunotherapy agents to enhance anti-tumor immune responses.
In conclusion, this compound is a promising small molecule inhibitor that targets BTK and has shown potential for the treatment of B-cell malignancies. Further research is needed to assess the safety and efficacy of the drug in clinical trials and to explore its potential use in other diseases and in combination with other therapies.

合成方法

The synthesis of (E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide involves several steps, starting from the reaction of 4-hydroxy-3-methoxybenzaldehyde with cyclopropylamine to form 4-hydroxy-3-methoxy-N-cyclopropylbenzamide. This intermediate is then reacted with ethyl cyanoacetate and a base to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

科学研究应用

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to the induction of apoptosis in B-cells. In vivo studies have demonstrated that this compound reduces tumor growth and prolongs survival in mouse models of CLL and MCL.

属性

IUPAC Name

(E)-2-cyano-N-cyclopropyl-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-19-13-7-9(2-5-12(13)17)6-10(8-15)14(18)16-11-3-4-11/h2,5-7,11,17H,3-4H2,1H3,(H,16,18)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMHOAKMAJTMME-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。